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Compound of Interest

Compound Name: Ethyl 2-(3-bromophenoxy)acetate

Cat. No.: B161087

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 2-(3-
bromophenoxy)acetate, a compound of interest in synthetic organic chemistry and drug
discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols used for their
acquisition.

Spectroscopic Data Summary

The empirical formula for Ethyl 2-(3-bromophenoxy)acetate is Ci0H11BrOs, and it has a
molecular weight of 259.10 g/mol . The structural and spectral data are summarized in the
tables below for easy reference and comparison.

'H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

1.29 t 3H -OCH2CHs
4.25 q 2H -OCH2CHs
4.63 S 2H -OCH:2CO-
6.85 ddd 1H Ar-H

7.08 t 1H Ar-H

7.15 t 1H Ar-H

7.22 dd 1H Ar-H

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
14.1 -OCH2CHs
61.6 -OCH2CHs3
65.4 -OCH2CO-
113.8 Ar-C

118.0 Ar-C

123.0 Ar-C

124.0 Ar-C

130.8 Ar-C

157.8 Ar-C (C-0)
168.4 C=0

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2984 Medium C-H stretch (aliphatic)

1758 Strong C=0 stretch (ester)

1588, 1475 Strong C=C stretch (aromatic)

1205 Strong C-O stretch (ester)

1073 Strong C-O stretch (ether)

773 Strong C-H bend (aromatic, out-of-
plane)

682 Strong C-Br stretch

MS_(Mass_Sp_e_cir_Qmﬂm_Qata

Relative Intensity (%)

Assignment

258/260 35/34 [M]* (Molecular ion)
185/187 100/98 [M - COOCzHs]*
157/159 20/19 [BrCsH4O]*

107 15 [CeH4OH]*

77 25 [CeHs]*

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Ethyl 2-(3-bromophenoxy)acetate (approximately 10-20 mg) is prepared in a

deuterated solvent (typically 0.6-0.7 mL of CDCIs). The sample is transferred to a 5 mm NMR

tube. *H and 13C NMR spectra are recorded on a spectrometer operating at a standard
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frequency (e.g., 400 MHz for *H and 100 MHz for 13C). Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the neat liquid sample is obtained using a Fourier Transform Infrared
(FTIR) spectrometer. A drop of the compound is placed between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over a standard
range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The
sample is introduced into the ion source, typically via a direct insertion probe or after separation
by gas chromatography. The molecules are ionized by a beam of electrons (usually at 70 eV),
and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like Ethyl 2-(3-bromophenoxy)acetate.
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Compound Synthesis

Synthesis of Ethyl 2-(3-bromophenoxy)acetate

Purification (e.g., Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

(*H and 1C)

AN —7 —~ —= /
S e/

Structure Elucidation Purity Assessment

AN /

Final Characterization Report

Click to download full resolution via product page

Spectroscopic analysis workflow.

¢ To cite this document: BenchChem. [Spectroscopic and Physicochemical Characterization of
Ethyl 2-(3-bromophenoxy)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161087#spectroscopic-data-for-ethyl-2-3-
bromophenoxy-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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